molecular formula C35H62N4O4+2 B1199686 Pipecuronium CAS No. 68399-58-6

Pipecuronium

Cat. No.: B1199686
CAS No.: 68399-58-6
M. Wt: 602.9 g/mol
InChI Key: OWWLUIWOFHMHOQ-XGHATYIMSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Pipecuronium is synthesized through a multi-step process involving the reaction of piperazine derivatives with steroidal compounds. The key steps include:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions

Pipecuronium undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Pipecuronium has several scientific research applications, including:

    Chemistry: Used as a model compound to study the structure-activity relationship of neuromuscular blocking agents.

    Biology: Employed in research on neuromuscular transmission and muscle physiology.

    Medicine: Investigated for its potential use in various surgical procedures and its effects on different muscle groups.

    Industry: Utilized in the development of new muscle relaxants and anesthetic agents .

Mechanism of Action

Pipecuronium exerts its effects by inhibiting neuromuscular transmission. It competes with acetylcholine for binding to nicotinic acetylcholine receptors at the motor end plate, reducing the response of the end plate to acetylcholine. This leads to muscle relaxation and paralysis . This compound also acts as an antagonist of M2 and M3 muscarinic receptors .

Properties

Key on ui mechanism of action

Nondepolarizing neuromuscular blocking agents inhibit neuromuscular transmission by competing with acetylcholine for the cholinergic receptors of the motor end plate, thereby reducing the response of the end plate to acetylcholine. This type of neuromuscular block is usually antagonized by anticholinesterase agents.

CAS No.

68399-58-6

Molecular Formula

C35H62N4O4+2

Molecular Weight

602.9 g/mol

IUPAC Name

[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-2,16-bis(4,4-dimethylpiperazin-4-ium-1-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C35H62N4O4/c1-24(40)42-32-21-26-9-10-27-28(35(26,4)23-31(32)37-15-19-39(7,8)20-16-37)11-12-34(3)29(27)22-30(33(34)43-25(2)41)36-13-17-38(5,6)18-14-36/h26-33H,9-23H2,1-8H3/q+2/t26-,27+,28-,29-,30-,31-,32-,33-,34-,35-/m0/s1

InChI Key

OWWLUIWOFHMHOQ-XGHATYIMSA-N

SMILES

CC(=O)OC1CC2CCC3C(C2(CC1N4CC[N+](CC4)(C)C)C)CCC5(C3CC(C5OC(=O)C)N6CC[N+](CC6)(C)C)C

Isomeric SMILES

CC(=O)O[C@H]1C[C@@H]2CC[C@@H]3[C@@H]([C@]2(C[C@@H]1N4CC[N+](CC4)(C)C)C)CC[C@]5([C@H]3C[C@@H]([C@@H]5OC(=O)C)N6CC[N+](CC6)(C)C)C

Canonical SMILES

CC(=O)OC1CC2CCC3C(C2(CC1N4CC[N+](CC4)(C)C)C)CCC5(C3CC(C5OC(=O)C)N6CC[N+](CC6)(C)C)C

Key on ui other cas no.

68399-58-6

physical_description

Solid

Related CAS

52212-02-9 (dibromide)
68399-57-5 (dibromide, dihydrate)
52212-02-9 (bromide salt/solvate)

solubility

9.50e-05 g/L

Synonyms

Arduan
Bromide, Pipecurium
Bromide, Pipecuronium
Dibromide Pipecuronium
Dibromide, Dihydrate Pipecuronium
Dihydrate Pipecuronium Dibromide
Pipecurium
Pipecurium Bromide
Pipecuronium
Pipecuronium Bromide
Pipecuronium Dibromide, (16 alpha)-Isomer
Pipecuronium Dibromide, (17 alpha)-Isomer
Pipecuronium Dibromide, (3 beta)-Isomer
Pipecuronium Dibromide, Dihydrate
Pipecuronium, Dibromide
RGH 1106
RGH-1106
RGH1106

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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